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Abstract
Congenital nephrotic syndrome (CNS) is a severe kidney disorder characterized by massive

proteinuria manifesting within the first three months of life.[1] A primary cause of CNS,

particularly the Finnish type (CNF), is mutations in the NPHS1 gene, which encodes the crucial

slit diaphragm protein, nephrin.[2][3] Nephrin is a transmembrane protein that forms a key

structural and signaling hub within the glomerular podocytes, specialized epithelial cells that

are essential for the integrity of the kidney's filtration barrier.[4][5] Dysfunctional or absent

nephrin leads to a breakdown of this barrier, resulting in significant protein loss and

progression to end-stage renal disease (ESRD), often in early childhood.[6] This technical

guide provides an in-depth overview of the current understanding of NPHS1 mutations and

their role in CNS. It summarizes quantitative data on mutation prevalence and genotype-

phenotype correlations, details key experimental protocols for studying NPHS1 and nephrin,

and visualizes the complex signaling pathways in which nephrin is involved. This document is

intended to serve as a comprehensive resource for researchers and professionals engaged in

the study of nephrotic syndrome and the development of novel therapeutic strategies.
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The NPHS1 gene, located on chromosome 19q13.1, encodes nephrin, a 1241-amino acid

transmembrane protein belonging to the immunoglobulin superfamily.[1][6] Nephrin is a central

component of the slit diaphragm, a specialized cell-cell junction between the foot processes of

glomerular podocytes.[1] This intricate structure is critical for the selective filtration of blood,

preventing the passage of large molecules like albumin into the urine.[4]

Mutations in NPHS1 disrupt the formation and function of the slit diaphragm, leading to the

clinical manifestations of congenital nephrotic syndrome.[1] CNS is defined by the onset of

nephrotic syndrome within the first 90 days of life and is characterized by heavy proteinuria,

hypoalbuminemia, hyperlipidemia, and severe edema.[1][7] The Finnish type of CNS is almost

exclusively caused by NPHS1 mutations, with two specific mutations, Fin-major (L41fsX90) and

Fin-minor (R1109X), accounting for the vast majority of cases in this population.[3] However,

over 250 different NPHS1 mutations have been identified worldwide in individuals with CNS

from diverse ethnic backgrounds.[3][8]

Quantitative Data on NPHS1 Mutations and Clinical
Correlations
The prevalence of NPHS1 mutations varies among different cohorts of pediatric patients with

nephrotic syndrome. Understanding these frequencies and the associated clinical outcomes is

crucial for diagnostics and prognostics.
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Parameter Value Patient Cohort Citation

Pooled Proportion of

NPHS1 Mutations

15% (95% CI: 0.09–

0.24)

Pediatric patients with

CNS and Steroid-

Resistant Nephrotic

Syndrome (SRNS)

from 33 studies

(n=2123)

[9][10]

NPHS1 Mutation Rate

in CNS
~40-58%

Worldwide cohorts of

patients with CNS
[1][2]

NPHS1 Mutation Rate

in PodoNet Registry
12.6%

Patients with SRNS

and CNS
[9]

Pooled Proportion of

Patients Developing

ESRF

47% (95% CI: 0.34–

0.61)

Pediatric patients with

NPHS mutations (from

18 studies)

[9][10]

Table 1: Prevalence of NPHS1 Mutations and Progression to End-Stage Renal Failure (ESRF).

This table summarizes the reported frequencies of NPHS1 mutations in large patient cohorts

and the overall risk of progression to ESRF for patients with NPHS gene mutations.
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Genotype
Phenotype/Clinical

Correlation
Citation

Two Truncating Mutations

Earlier onset of nephrotic

syndrome and worse renal

outcomes compared to NPHS2

mutations. Median age of

onset is approximately 2.0

days.

[11][12]

One Missense + One

Truncating Mutation

Median age of onset is

approximately 1.5 days.
[11]

Two Missense Mutations

Milder clinical course in some

cases, with a median age of

onset around 1.0 day.

[11][12]

Mutations in the Cytoplasmic

Tail

Can be associated with a

milder phenotype.
[12]

Fin-major (L41fsX90)

Responsible for approximately

78% of Finnish CNS cases;

results in a truncated, non-

functional protein.

[3]

Fin-minor (R1109X)

Accounts for about 16% of

Finnish CNS cases; leads to a

truncated protein.

[3][5]

Compound Heterozygous

Mutations

The major variation pattern in

Chinese patients with NPHS1-

related nephrotic syndrome.

[6]

Table 2: Genotype-Phenotype Correlations in NPHS1-Mediated Congenital Nephrotic

Syndrome. This table highlights the relationship between the type of NPHS1 mutation and the

resulting clinical presentation.
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Nephrin is not merely a structural protein; it is a critical signaling scaffold that regulates

podocyte function, including actin cytoskeleton dynamics, cell survival, and cell polarity.[4][5]

Upon phosphorylation by Src family kinases like Fyn, nephrin's intracellular domain recruits a

variety of signaling molecules.[13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b609532#nphs1-gene-mutations-and-congenital-
nephrotic-syndrome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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